![molecular formula C14H23ClN4 B13145551 (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride, also known as Quinelorane dihydrochloride, is a crystalline compound with the empirical formula C14H22N4 · 2HCl and a molecular weight of 319.27 g/mol . This compound is a selective dopamine D2 receptor agonist and is used primarily in scientific research to study the effects of dopamine receptor activation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride involves multiple steps, starting from the appropriate pyridoquinazoline precursor. The key steps include:
Formation of the Pyridoquinazoline Core: This involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions.
Formation of the Amine Group: The amine group is introduced through reductive amination or similar reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
化学反应分析
Types of Reactions
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the propyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alkyl derivatives.
科学研究应用
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: To study the role of dopamine receptors in various biological processes.
Medicine: In the development of new therapeutic agents targeting dopamine receptors.
作用机制
The compound exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular events result in various physiological and behavioral effects, such as modulation of motor activity, reward, and endocrine functions .
相似化合物的比较
Similar Compounds
Quinpirole: Another dopamine D2 receptor agonist with similar pharmacological properties.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used in the treatment of prolactinomas.
Uniqueness
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is unique due to its high selectivity for dopamine D2 receptors and its structural features, which confer specific binding characteristics and pharmacokinetic properties .
属性
分子式 |
C14H23ClN4 |
|---|---|
分子量 |
282.81 g/mol |
IUPAC 名称 |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22N4.ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);1H/t10-,13-;/m1./s1 |
InChI 键 |
UYDHDLDHBNHJQJ-HTMVYDOJSA-N |
手性 SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl |
规范 SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
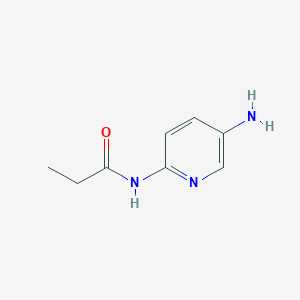

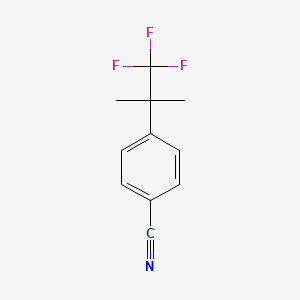

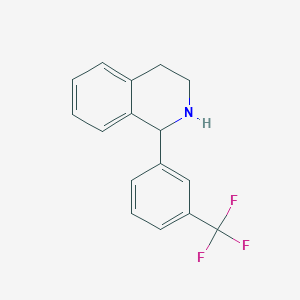
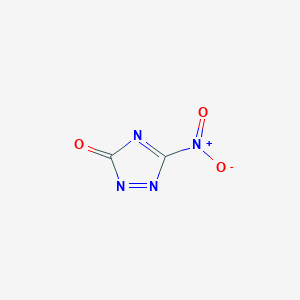
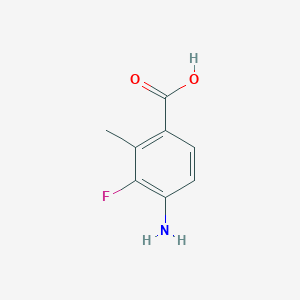
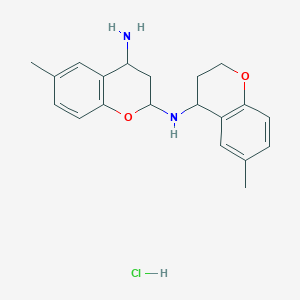
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
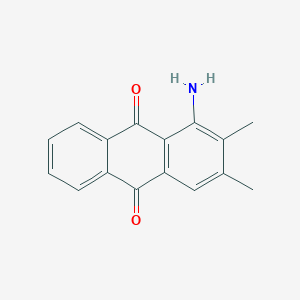

![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
